- Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel Nanoreactor, Organic Letters, 2021, 23(6), 2320-2325

Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)

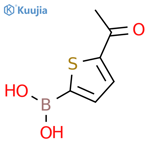

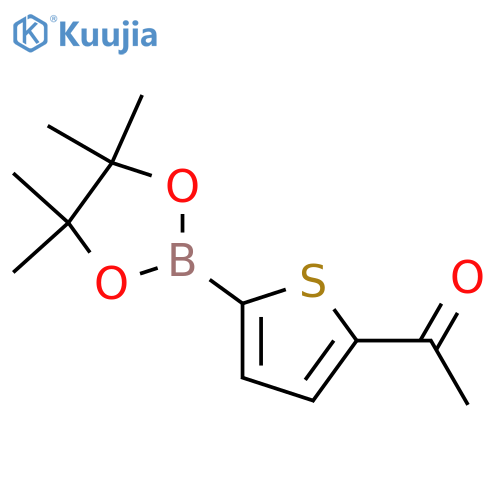

942070-32-8 structure

商品名:1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

CAS番号:942070-32-8

MF:C12H17BO3S

メガワット:252.137582540512

MDL:MFCD08063138

CID:839633

PubChem ID:53398602

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

- 5-Acetylthiophene-2-boronic acid pinacol ester

- 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)

- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one

- 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- EN300-6729138

- 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE

- SCHEMBL12785064

- AKOS015950059

- CS-0189952

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one

- DTXSID10694515

- MB05325

- D71557

- MFCD08063138

- PS-12993

- 942070-32-8

-

- MDL: MFCD08063138

- インチ: 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3

- InChIKey: NQCVKFAFBSIAPA-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1

計算された属性

- せいみつぶんしりょう: 252.099

- どういたいしつりょう: 252.099

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8A^2

じっけんとくせい

- 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 64-66 ºC

- PSA: 63.77000

- LogP: 2.24990

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB389978-5 g |

5-Acetylthiophene-2-boronic acid pinacol ester |

942070-32-8 | 5g |

€326.70 | 2023-04-25 | ||

| Enamine | EN300-6729138-2.5g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 2.5g |

$838.0 | 2025-03-13 | |

| Enamine | EN300-6729138-0.25g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 0.25g |

$393.0 | 2025-03-13 | |

| Ambeed | A106507-100mg |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 98+% | 100mg |

$8.0 | 2025-02-21 | |

| Ambeed | A106507-5g |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 98+% | 5g |

$130.0 | 2025-02-21 | |

| TRC | T302848-500mg |

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |

942070-32-8 | 500mg |

$ 115.00 | 2022-06-02 | ||

| Enamine | EN300-6729138-10.0g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 10.0g |

$1839.0 | 2025-03-13 | |

| Enamine | EN300-6729138-1.0g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 1.0g |

$428.0 | 2025-03-13 | |

| Chemenu | CM219243-25g |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 95 % | 25g |

$831 | 2021-08-04 | |

| Enamine | EN300-6729138-0.1g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 0.1g |

$376.0 | 2025-03-13 |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , Oxygen , 1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile , Water ; 1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene ; rt → 120 °C; 4 h, 120 °C

リファレンス

- Imide sulfonate photoacid generator with high yield of acid, composition and application thereof, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 90 °C

リファレンス

- Preparation of pyrimidine compounds as tuberculosis inhibitors, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt

1.2 30 min, rt

1.2 30 min, rt

リファレンス

- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization, Tetrahedron, 2008, 64(26), 6103-6114

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt → 90 °C

リファレンス

- 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 80 °C

1.2 12 h, 80 °C

リファレンス

- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates, Journal of the American Chemical Society, 2021, 143(13), 5022-5037

合成方法 7

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C

1.2 18 h

1.2 18 h

リファレンス

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

合成方法 8

はんのうじょうけん

1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C

リファレンス

- Rapid Access to Borylated Thiophenes Enabled by Visible Light, Organic Letters, 2020, 22(8), 3273-3278

合成方法 9

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; < 1 atm, 40 °C

リファレンス

- Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenases, Tetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials

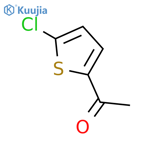

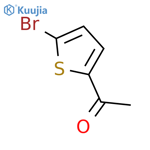

- 2-Acetyl-5-chlorothiophene

- (5-acetylthiophen-2-yl)boronic acid

- 2,3-Dimethylbutane-2,3-diol

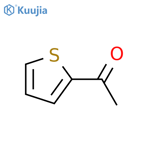

- 2-Acetylthiophene

- Bis(pinacolato)diborane

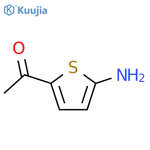

- Ethanone,1-(5-amino-2-thienyl)-

- Pinacolborane

- 1-(5-bromothiophen-2-yl)ethan-1-one

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

清らかである:99%/99%/99%

はかる:1.0g/5.0g/10.0g

価格 ($):193.0/303.0/404.0